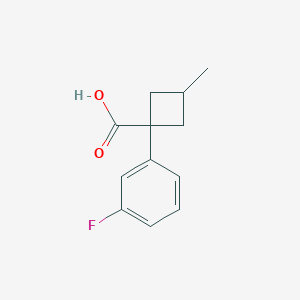

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid

Description

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid (C₁₂H₁₃FO₂, MW 208.23) is a cyclobutane-based carboxylic acid derivative featuring a 3-fluorophenyl substituent and a methyl group at the 3-position of the cyclobutane ring . This compound is of interest in medicinal and synthetic chemistry due to its unique steric and electronic properties. The fluorophenyl group enhances lipophilicity and metabolic stability, while the cyclobutane ring introduces strain that may influence reactivity and conformational flexibility .

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13FO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,15) |

InChI Key |

BMIZYQUCOBOPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the 3-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the 3-fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclobutane Carboxylic Acids

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (C₁₂H₁₃ClO₂, MW 224.69)

- Structural Difference : Chlorine replaces fluorine at the phenyl 3-position.

- Impact: The chlorine atom increases molecular weight (224.69 vs. However, its larger atomic radius may reduce metabolic stability compared to fluorine .

- Applications : Used in life science research, with availability in high-purity grades (≥99%) for pharmaceutical development .

1-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid (C₁₀H₉FO₂, MW 180.18)

Ring Size Variation: Cyclopentane and Cyclohexane Analogs

1-(3-Fluorophenyl)cyclopentane-1-carboxylic Acid (C₁₂H₁₃FO₂, MW 208.23)

- Structural Difference : Cyclopentane (5-membered ring) replaces cyclobutane.

- Impact: Reduced ring strain compared to cyclobutane enhances conformational flexibility. This may improve binding to biological targets requiring induced fit. The compound is a key intermediate in synthesizing cyclopentanone derivatives for pharmaceuticals .

1-(3-Fluorophenyl)cyclohexane-1-carboxylic Acid (C₁₃H₁₅FO₂, MW 222.26)

Functional Group Modifications

1-(3-Fluorobenzoyl)piperidine-4-carboxylic Acid (C₁₃H₁₄FNO₃, MW 251.25)

- Structural Difference : Piperidine ring and benzoyl group replace cyclobutane and methyl.

- Impact : The nitrogen atom introduces basicity, enabling salt formation and improved aqueous solubility. The benzoyl group enhances π-π stacking interactions, useful in kinase inhibitor design .

3,3-Difluoro-1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]cyclobutanecarboxylic Acid (C₁₃H₁₀F₅O₃, MW 324.21)

Data Tables

Table 1. Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid | C₁₂H₁₃FO₂ | 208.23 | Not reported | Cyclobutane, methyl, 3-F-phenyl |

| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | C₁₂H₁₃ClO₂ | 224.69 | 1340521-86-9 | Chlorine substitution |

| 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₉FO₂ | 180.18 | 248588-33-2 | Cyclopropane core |

| 1-(3-Fluorophenyl)cyclopentane-1-carboxylic acid | C₁₂H₁₃FO₂ | 208.23 | 214262-97-2 | Cyclopentane core |

Research Findings and Trends

- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize pharmacokinetics, while chlorine’s polarizability enhances binding affinity in certain targets .

- Ring Size : Cyclobutane balances strain and stability, whereas cyclopentane/cyclohexane analogs offer flexibility for target engagement .

- Functional Diversity : Piperidine and benzoyl modifications expand utility in drug discovery, particularly for CNS targets requiring blood-brain barrier penetration .

Biological Activity

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid, also known as FACBC, is a compound of significant interest in pharmaceutical research, particularly for its potential applications in oncology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : 1-(3-fluorobenzyl)cyclobutanecarboxylic acid

- Molecular Formula : C₁₂H₁₃FO₂

- Molecular Weight : 208.23 g/mol

- CAS Number : 1439903-06-6

The biological activity of this compound is primarily attributed to its role as a radiotracer. It has been utilized in positron emission tomography (PET) imaging for the detection of prostate cancer. The compound's structure allows it to bind selectively to amino acid transporters that are often overexpressed in cancerous tissues, facilitating enhanced imaging contrast.

Case Study 1: Prostate Cancer Imaging

A notable case study published in PubMed examined the use of FACBC in a prostate cancer patient undergoing radiation treatment. The study aimed to evaluate the efficacy of FACBC as a PET radiotracer. Results indicated that FACBC provided clear imaging of prostate cancer lesions, demonstrating its potential utility in clinical diagnostics .

Biological Activity Data

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Selectivity : The compound exhibits selective binding to specific amino acid transporters, which are often upregulated in tumors, particularly in prostate cancer.

- Imaging Efficacy : Clinical trials have shown that FACBC can improve the detection rates of recurrent prostate cancer compared to traditional imaging methods.

- Safety Profile : Toxicological assessments indicate that the compound has a low risk of systemic toxicity, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of fluorinated precursors or functionalization of pre-formed cyclobutane rings. For example, describes a scalable method for trifluoromethyl-substituted cyclobutane carboxylic acids using 4-oxocyclobutane precursors under controlled temperatures (0–25°C) and catalytic conditions (e.g., Pd/C for hydrogenation). Key parameters include:

- Temperature : Lower temperatures (≤0°C) minimize side reactions like decarboxylation.

- Catalysts : Transition metals (e.g., palladium) enhance regioselectivity for fluorophenyl group attachment.

- Purification : Column chromatography with hexane/ethyl acetate gradients improves purity (>95%) .

Q. How is the stereochemistry of the cyclobutane ring confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For analogs lacking crystallographic data (e.g., due to low crystal yield), nuclear Overhauser effect (NOE) NMR experiments and coupling constant analysis (e.g., ) in NMR can infer ring conformation. highlights the use of NMR to track fluorine environments, while NMR identifies substituent effects on ring strain .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carboxylic acid C=O stretch (~1700 cm) and fluorophenyl C-F vibrations (1100–1250 cm).

- NMR : NMR detects cyclobutane proton splitting patterns (e.g., ABX systems), while NMR distinguishes para/meta fluorine positions (δ −110 to −115 ppm for meta-F) .

- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHFO: 223.0873) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for introducing the 3-fluorophenyl group?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict transition states and regioselectivity. For example:

- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs substitution to the meta position.

- Cyclobutane Ring Strain : DFT models show that methyl substitution at C3 reduces ring puckering (angle strain ~15°), favoring planar intermediates .

- Software Tools : Gaussian or ORCA for energy profiling; VMD for visualizing steric clashes .

Q. How do conflicting NMR and X-ray data arise in structural studies, and how are they resolved?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

- Variable-Temperature NMR : Observing coalescence temperatures for conformational exchange (e.g., chair vs. boat transitions in cyclobutane derivatives).

- Complementary Techniques : Pairing solid-state NMR with X-ray to reconcile solution and crystal data. resolved ambiguities in a selenocyclopentane derivative using NMR and HRMS .

Q. What strategies mitigate low yields in cyclobutane ring-forming reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.